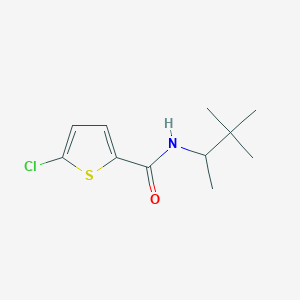

5-chloro-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives, including compounds similar to 5-chloro-N-(1,2,2-trimethylpropyl)-2-thiophenecarboxamide, often involves strategies like the Gewald reaction, Suzuki cross-coupling reactions, or oxidative dimerization of thioamides. For instance, Marvadi et al. (2020) demonstrated the synthesis of novel thiophene carboxamides with antimycobacterial activity, which involved the oxidation of aldehydes followed by coupling with various amines (Marvadi et al., 2020). Such methodologies could potentially be adapted for the synthesis of this compound by adjusting the starting materials and reaction conditions to incorporate the specific chlorine and trimethylpropyl substituents.

Molecular Structure Analysis

Structural studies of thiophene carboxamides, similar to this compound, reveal insights into their molecular geometry and conformation. Abbasi et al. (2011) conducted X-ray crystallography on a closely related thiophene carboxamide compound, providing detailed information on bond lengths, angles, and molecular packing (Abbasi et al., 2011). Such analyses are crucial for understanding the molecular basis of the compound's reactivity and interactions.

Chemical Reactions and Properties

Thiophene carboxamides participate in various chemical reactions, including Suzuki cross-coupling, and exhibit specific reactivity patterns due to the thiophene moiety and the amide functional group. Ahmad et al. (2021) explored the Suzuki cross-coupling of thiophene carboxamides, highlighting their potential for creating diverse chemical structures (Ahmad et al., 2021). Such reactions are pivotal for the functionalization and further derivatization of the compound.

Applications De Recherche Scientifique

Antimicrobial Activity

- Synthesis and Antimycobacterial Activity : A study by Zítko et al. (2013) explored the synthesis and antimycobacterial activity of 5-chloro-N-phenylpyrazine-2-carboxamides, demonstrating significant in vitro activity against Mycobacterium tuberculosis. The research highlighted the molecule's potential in the development of new treatments for tuberculosis by combining 5-chloropyrazinamide (5-Cl-PZA) motifs with anilide structures for enhanced antimycobacterial effects Zítko et al., 2013.

Anticancer Activity

- Synthesis and Anticancer Activity of Thiophene Derivatives : Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, showcasing good inhibitory activity against several cancer cell lines. The study indicates the potential of thiophene derivatives in cancer treatment, with specific structures exhibiting promising cytotoxicity profiles Atta & Abdel‐Latif, 2021.

Chemical Synthesis and Material Science

- Dendritic Polyamide Synthesis : Yamakawa et al. (1999) detailed the synthesis of dendritic polyamides with a high degree of branching, using 5-[3-(4-Aminophenyl)propionylamino]isophthalic acid hydrochloride as a monomer. This research contributes to the field of polymer science, offering insights into creating highly structured materials with potential applications in various industries Yamakawa et al., 1999.

Optimization of Chemical Functionalities

- Allosteric Modulation of CB1 : Khurana et al. (2014) explored the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric modulation parameters for the cannabinoid receptor 1 (CB1). This study contributes to the understanding of structural requirements for binding affinity and cooperativity, essential for designing effective CB1 allosteric modulators Khurana et al., 2014.

Propriétés

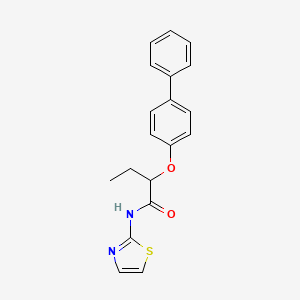

IUPAC Name |

5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNOS/c1-7(11(2,3)4)13-10(14)8-5-6-9(12)15-8/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXXDRYRRQHXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NC(=O)C1=CC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B4630611.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)

![1-(2-fluorobenzoyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4630622.png)

![5,6-dimethyl-N-(2-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4630629.png)

![N-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4630632.png)

![{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4630634.png)

![2-(3,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4630651.png)

![N-(5-{2-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4630659.png)

![methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4630685.png)

methyl]-8-quinolinol](/img/structure/B4630691.png)